molecular formula C26H21N B3248149 9-Benzhydryl-9,10-dihydroacridine CAS No. 184092-25-9

9-Benzhydryl-9,10-dihydroacridine

Cat. No.: B3248149
CAS No.: 184092-25-9
M. Wt: 347.4 g/mol
InChI Key: VZHAPXJLAYIREV-UHFFFAOYSA-N
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Description

9-Benzhydryl-9,10-dihydroacridine is a heterocyclic aromatic compound with the molecular formula C26H21N and a molecular weight of 347.45 g/mol . It is a derivative of acridine, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzhydryl-9,10-dihydroacridine typically involves the reaction of benzhydryl chloride with 9,10-dihydroacridine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 9-Benzhydryl-9,10-dihydroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridine derivatives.

    Reduction: It can be reduced to form 9,10-dihydroacridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

9-Benzhydryl-9,10-dihydroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzhydryl-9,10-dihydroacridine involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it has been shown to promote the polymerization of FtsZ, a protein involved in bacterial cell division, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and proteins makes it a valuable compound for research in medicinal chemistry and biology .

Properties

IUPAC Name

9-benzhydryl-9,10-dihydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26/h1-18,25-27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHAPXJLAYIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2C3=CC=CC=C3NC4=CC=CC=C24)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60775287
Record name 9-(Diphenylmethyl)-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184092-25-9
Record name 9-(Diphenylmethyl)-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzhydryl-9,10-dihydroacridine
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9-Benzhydryl-9,10-dihydroacridine
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9-Benzhydryl-9,10-dihydroacridine
Reactant of Route 4
9-Benzhydryl-9,10-dihydroacridine
Reactant of Route 5
9-Benzhydryl-9,10-dihydroacridine
Reactant of Route 6
9-Benzhydryl-9,10-dihydroacridine

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